molecular formula C17H13N5O2 B11190814 2-methyl-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide

2-methyl-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide

Cat. No.: B11190814
M. Wt: 319.32 g/mol
InChI Key: DSAPSDBMELTYCY-UHFFFAOYSA-N
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Description

2-methyl-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, which is fused with a benzamide moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 2-methyl-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyridines and hydrazines under specific conditions.

    Introduction of the benzamide moiety: This step involves the coupling of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core with a benzoyl chloride derivative in the presence of a base like triethylamine.

    Methylation: The final step involves the methylation of the nitrogen atom in the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core using methyl iodide or a similar methylating agent.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2-methyl-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-methyl-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating cancer, inflammation, and infectious diseases.

    Biological Research: Researchers use this compound to study its effects on cellular processes and pathways. It is particularly useful in investigating the mechanisms of action of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives.

    Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of related molecules, helping to identify key functional groups responsible for biological activity.

    Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

2-methyl-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H13N5O2

Molecular Weight

319.32 g/mol

IUPAC Name

2-methyl-N-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide

InChI

InChI=1S/C17H13N5O2/c1-11-4-2-3-5-12(11)16(23)20-21-9-7-14-13(17(21)24)10-18-15-6-8-19-22(14)15/h2-10H,1H3,(H,20,23)

InChI Key

DSAPSDBMELTYCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2C=CC3=C(C2=O)C=NC4=CC=NN34

Origin of Product

United States

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